REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[S:6](=[O:8])(=[O:7])[C@@H:5]2[CH2:9][C:10](=[O:11])[N:4]2[C@H:3]1[C:12]([OH:14])=[O:13].C(C(CCCC)C([O-])=O)C.[Na+:26].[Na]>C(OCC)(=O)C>[CH3:1][C:2]1([CH3:15])[S:6](=[O:7])(=[O:8])[CH:5]2[CH2:9][C:10](=[O:11])[N:4]2[CH:3]1[C:12]([O-:14])=[O:13].[Na+:26] |f:1.2,5.6,^1:26|
|
Name
|
|
Quantity
|
0.14 mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C
|
Name
|
sodium 2-ethylhexanoate
|
Quantity
|
0.155 mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Na+]
|
Name
|
sodium 2-ethylhexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
It was washed sequentially with ethyl acetate, with 1:1 ethyl acetate-ether and with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solid was then dried over phosphorus pentoxide, at ca. 0.1 mm of Hg for 16 hours at 25° C.
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
giving 36.8 g
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[S:6](=[O:8])(=[O:7])[C@@H:5]2[CH2:9][C:10](=[O:11])[N:4]2[C@H:3]1[C:12]([OH:14])=[O:13].C(C(CCCC)C([O-])=O)C.[Na+:26].[Na]>C(OCC)(=O)C>[CH3:1][C:2]1([CH3:15])[S:6](=[O:7])(=[O:8])[CH:5]2[CH2:9][C:10](=[O:11])[N:4]2[CH:3]1[C:12]([O-:14])=[O:13].[Na+:26] |f:1.2,5.6,^1:26|
|
Name
|
|
Quantity
|
0.14 mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C
|
Name
|
sodium 2-ethylhexanoate
|
Quantity
|
0.155 mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Na+]
|
Name
|
sodium 2-ethylhexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
It was washed sequentially with ethyl acetate, with 1:1 ethyl acetate-ether and with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solid was then dried over phosphorus pentoxide, at ca. 0.1 mm of Hg for 16 hours at 25° C.
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
giving 36.8 g
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |